molecular formula C7H7BrClN B1277025 4-Bromo-5-chloro-2-methylaniline CAS No. 30273-47-3

4-Bromo-5-chloro-2-methylaniline

Cat. No.: B1277025
CAS No.: 30273-47-3
M. Wt: 220.49 g/mol
InChI Key: VMYZAFFWRFOHME-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-methylaniline: is an organic compound with the molecular formula C7H7BrClN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-methylaniline typically involves multi-step processes. One common method includes:

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes, followed by halogenation using bromine and chlorine under controlled conditions. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylaniline: Similar structure but lacks the chlorine atom.

    5-Chloro-2-methylaniline: Similar structure but lacks the bromine atom.

    2-Methylaniline: Lacks both bromine and chlorine atoms.

Uniqueness: : 4-Bromo-5-chloro-2-methylaniline is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. This dual halogenation allows for a broader range of chemical transformations and applications .

Properties

IUPAC Name

4-bromo-5-chloro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYZAFFWRFOHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428268
Record name 4-bromo-5-chloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30273-47-3
Record name 4-bromo-5-chloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30273-47-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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